Nps-2143

概要

説明

NPS-2143, also known as SB-262,470A, is a calcilytic drug . It acts as an antagonist at the Calcium-sensing receptor (CaSR), which consequently stimulates the release of parathyroid hormone . It has been researched as a potential treatment for osteoporosis .

Synthesis Analysis

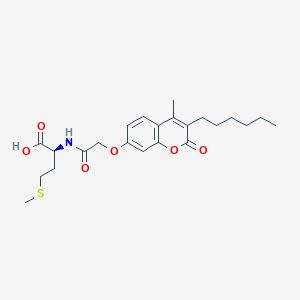

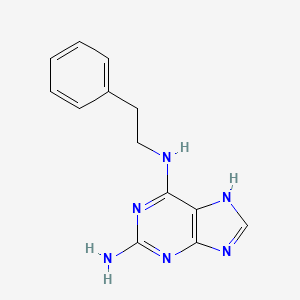

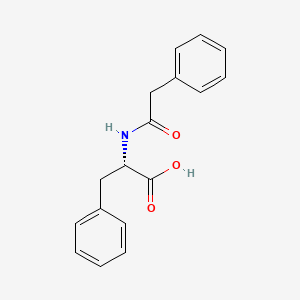

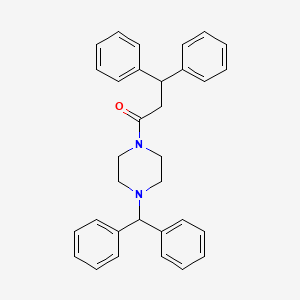

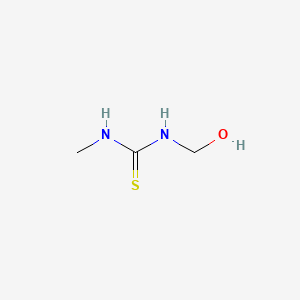

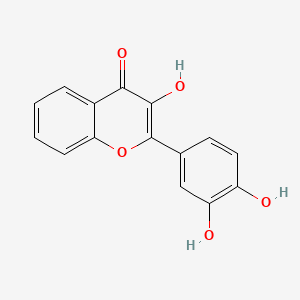

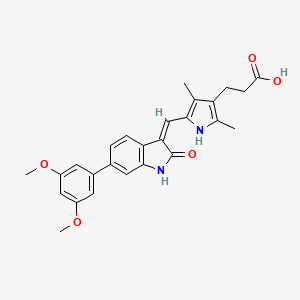

The synthesis of NPS-2143 has been described in detail in a study .Molecular Structure Analysis

The molecular structure of NPS-2143 consists of three parts: a linear linker with a heteroatom incorporated in and substituted, and two aromatic groups on the left-hand and right-hand side .Chemical Reactions Analysis

A series of derivatives of NPS-2143 were designed and synthesized to discover more potent anti-MRSA agents . The most promising compounds exhibited favorable antimicrobial activity .Physical And Chemical Properties Analysis

NPS-2143 is a phenylalkylamine calcilytic compound . It blocks increases in cytoplasmic calcium concentrations with an IC50 of 43 nM, and stimulates parathyroid hormone (PTH) secretion from bovine parathyroid cells over a wide range of extracellular calcium concentrations .科学的研究の応用

Reduction of UV-Induced DNA Damage

NPS-2143 has been found to significantly reduce UV-induced DNA damage, a key factor in skin cancer development . In a study, topical application of NPS-2143 to Skh:hr1 female mice reduced UV-induced cyclobutane pyrimidine dimers (CPD) and oxidative DNA damage (8-OHdG) to a similar extent as the known photoprotective agent 1,25(OH)2 vitamin D3 (calcitriol, 1,25D) .

Regulation of Calcium Homeostasis

NPS-2143 plays an important role in calcium homeostasis and parathyroid hormone secretion . It has been shown that NPS-2143 notably increases the cytoplasmic concentrations of calcium and PTH in ADH-associated mouse models .

Allosteric Modulation of Calcium-Sensing Receptor

NPS-2143 is a negative allosteric modulator of the calcium-sensing receptor (CaSR), a class C G protein–coupled receptor (GPCR) that plays an important role in calcium homeostasis . The binding of NPS-2143 causes a considerable rearrangement of two 7TMDs, forming an inactivated TM6/TM6 interface .

Regulation of Intestinal Calcium Transport

NPS-2143 has been used to study the function of the calcium-sensing receptor in the regulation of intestinal calcium transport .

5. Regulation of Local Negative Feedback of Intestinal Calcium Absorption NPS-2143 has also been used in research to understand the regulation of local negative feedback of intestinal calcium absorption .

6. Restoration of Amyloid Precursor Protein Processing NPS-2143 has been found to promote the translocation of human amyloid precursor protein (hAPP) and ADAM10 to the plasma membrane, thereby restoring extracellular shedding of sAPP α and fully suppressing any Aβ 42 /A β 42 -os oversecretion .

作用機序

Target of Action

NPS-2143, also known as SB-262470A, is a potent and selective antagonist of the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body by regulating the release of parathyroid hormone (PTH) and renal calcium reabsorption .

Mode of Action

NPS-2143 is designed to act on calcium receptors on the surface of parathyroid glands . It blocks the increase in cytoplasmic calcium concentrations elicited by activating the CaSR . This action stimulates the release of the body’s own stores of native parathyroid hormone (PTH) .

Biochemical Pathways

The primary biochemical pathway affected by NPS-2143 is the regulation of calcium homeostasis. By antagonizing the CaSR, NPS-2143 increases the secretion of PTH . PTH plays a key role in regulating blood calcium levels by increasing renal calcium reabsorption and stimulating the release of calcium from bone.

Pharmacokinetics

It is known to be orally active .

Result of Action

The primary result of NPS-2143’s action is an increase in plasma calcium and PTH levels . This can be beneficial in conditions characterized by hypocalcemia, or low blood calcium levels .

Safety and Hazards

将来の方向性

NPS-2143 has been demonstrated to possess anticancer activity . It has been suggested as a promising anti-cancer molecule in breast cancer . Furthermore, it has been shown to reduce amyloid secretion and increase sAβPPα release from PSEN1 mutant iPSC-Derived Neurons, suggesting potential in Alzheimer’s disease research .

特性

IUPAC Name |

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUJQWHTIRWCID-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426075 | |

| Record name | NPS-2143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NPS-2143 is the prototype calcilytic drug, designed to act on calcium receptors on the surface of parathyroid glands, stimulating the release of the body's own stores of native parathyroid hormone (PTH). | |

| Record name | NPS-2143 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Nps-2143 | |

CAS RN |

284035-33-2 | |

| Record name | 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284035-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NPS-2143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NPS-2143 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NPS-2143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NPS-2143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

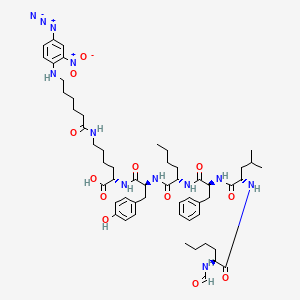

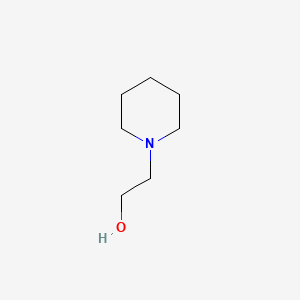

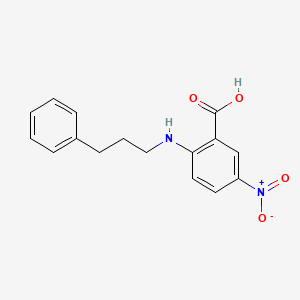

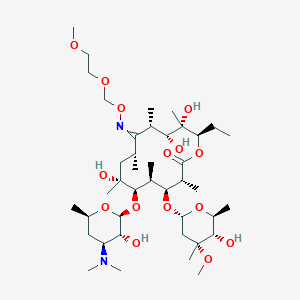

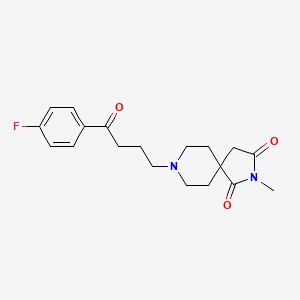

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

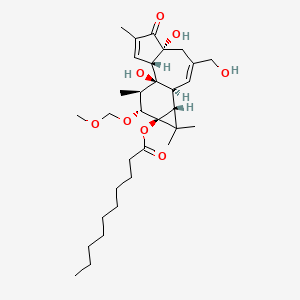

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)